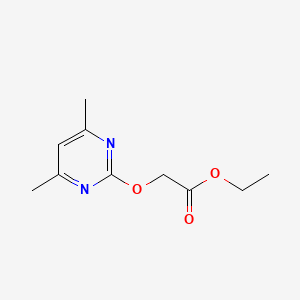

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Descripción general

Descripción

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or thioesters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar pyrimidine derivatives effectively inhibited Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or preservatives .

Anti-inflammatory Properties

Research indicates that compounds containing the pyrimidine moiety can exhibit anti-inflammatory effects. This compound may serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for modifications that enhance efficacy while reducing side effects associated with traditional NSAIDs .

Case Study: Synthesis and Testing

A recent study synthesized this compound and evaluated its biological activity. The compound was tested against several cell lines, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells. This selective activity highlights its potential as an anticancer agent .

Agricultural Applications

Fungicidal Properties

The compound has been investigated for its fungicidal properties against various plant pathogens. This compound showed effectiveness in controlling fungal diseases in crops, making it a candidate for developing new agricultural fungicides .

Herbicide Development

Research into the herbicidal applications of pyrimidine derivatives suggests that this compound could be modified to enhance selectivity against specific weed species while being safe for crops. This potential makes it a valuable compound in sustainable agriculture practices .

Materials Science

Polymer Chemistry

this compound can be used as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability. Research has focused on using this compound in developing high-performance materials for various industrial applications .

Case Study: Polymer Synthesis

A study detailed the synthesis of polymers incorporating this compound. The resulting materials exhibited enhanced durability and resistance to environmental degradation compared to traditional polymers. This finding opens avenues for applications in coatings and packaging materials .

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory Drug | Selective cytotoxicity in cancer cells | |

| Agricultural Science | Fungicide | Effective control of fungal pathogens |

| Herbicide Development | Potential for selective weed control | |

| Materials Science | Polymer Synthesis | Improved mechanical properties and thermal stability |

Mecanismo De Acción

The mechanism of action of ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

- Ethyl 2-(4,6-dimethylpyrimidin-2-yl)thioacetate

- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride

- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Comparison: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. For example, the thioester analog has different reactivity due to the presence of sulfur, which can influence its biological activity and chemical stability .

Actividad Biológica

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a pyrimidine derivative that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 4,6-dimethyl-2-hydroxypyrimidine with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as DNA and bovine serum albumin (BSA). The compound exhibits groove binding , which allows it to interact effectively with DNA, leading to potential cleavage and disruption of DNA processes. This interaction may contribute to its observed antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various microorganisms. In studies assessing its efficacy against common pathogens, the compound demonstrated notable inhibition against:

-

Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

-

Fungi :

- Candida albicans

- Aspergillus flavus

The results indicated that the compound's structure plays a critical role in its effectiveness against these pathogens, highlighting its potential as a therapeutic agent .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways affected by this compound are still under investigation but may involve disruption of DNA replication and repair mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. Below is a table summarizing key properties and activities:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Significant against E. coli, S. aureus | Induces apoptosis in cancer cell lines |

| Ethyl 2-(4,6-dimethylpyrimidin-2-yl)thioacetate | Structure | Moderate activity | Limited studies available |

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Structure | Significant against various pathogens | Effective in specific cancer models |

Case Studies

Several case studies have highlighted the promising biological activities of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial effects when modified with additional functional groups. Compounds with specific substitutions showed improved potency against resistant bacterial strains.

- Anticancer Mechanisms : Research involving cancer cell lines indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing cell death .

- Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions with target proteins involved in bacterial resistance and cancer proliferation. These studies support the experimental findings regarding its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTSWTYNJNLSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392220 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77165-99-2 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.